Home > Products > Screening Compounds P68152 > Laudexium metilsulfate
Laudexium metilsulfate - 3253-60-9

Laudexium metilsulfate

Catalog Number: EVT-272623
CAS Number: 3253-60-9
Molecular Formula: C54H80N2O16S2
Molecular Weight: 1077.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laudexium methylsulfate is a neuromuscular blocking drug or skeletal muscle relaxant in the category of non-depolarizing neuromuscular-blocking drugs, used adjunctively in surgical anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.
Synthesis Analysis

Laudexium metilsulfate is synthesized through a series of chemical reactions involving bis(quaternary ammonium salts) derived from laudanosine. The synthesis typically involves:

  1. Quaternization: The reaction of laudanosine with methyl sulfate to form the quaternary ammonium salt.
  2. Purification: The product is purified through crystallization or chromatography techniques to achieve the desired purity level.

The detailed technical parameters for synthesis may vary based on specific laboratory conditions and desired end-product characteristics .

Molecular Structure Analysis

The molecular formula for laudexium metilsulfate is C54H80N2O16S2C_{54}H_{80}N_{2}O_{16}S_{2}, with a molar mass of approximately 1077.35g/mol1077.35\,g/mol. The structure includes:

  • Carbon atoms: 54
  • Hydrogen atoms: 80
  • Nitrogen atoms: 2
  • Oxygen atoms: 16
  • Sulfur atoms: 2

The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets such as nicotinic acetylcholine receptors .

Chemical Reactions Analysis

Laudexium metilsulfate undergoes various chemical reactions under specific conditions:

  1. Oxidation: The compound can be oxidized, leading to different oxidation products that may have varying pharmacological effects.
  2. Hydrolysis: In aqueous environments, it may hydrolyze, potentially affecting its efficacy and stability.

These reactions are significant in understanding the compound's stability and behavior in biological systems .

Mechanism of Action

Laudexium metilsulfate functions as a neuromuscular blocker by competing with acetylcholine at the neuromuscular junction. This mechanism involves:

  • Binding to nicotinic acetylcholine receptors on the motor end plate.
  • Preventing acetylcholine from eliciting muscle contraction.
  • Resulting in temporary muscle paralysis.

The action can be reversed by administering anticholinesterases, which increase the concentration of acetylcholine at the neuromuscular junction, thus overcoming the blockade .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder.
  • Storage Conditions: Should be stored in a dry environment at temperatures between 04°C0-4\,°C for short-term storage or at 20°C-20\,°C for long-term storage.

Chemical Properties

  • Solubility: Highly soluble in water due to its quaternary ammonium structure.
  • Stability: Relatively stable under normal conditions but sensitive to light and moisture.

These properties influence how laudexium metilsulfate is handled and administered in clinical settings .

Applications

Laudexium metilsulfate has several scientific uses primarily in medicine:

  1. Surgical Anesthesia: Used adjunctively during surgeries to facilitate intubation and ensure muscle relaxation.
  2. Research Applications: Studied for its effects on neuromuscular transmission and potential therapeutic uses in conditions requiring muscle relaxation.

Despite its historical significance, the use of laudexium metilsulfate has largely been replaced by newer agents with improved safety profiles and efficacy .

Historical Development and Contextualization of Laudexium Metilsulfate

Early Synthetic Pathways in Neuromuscular Blocking Agent Discovery

The quest for synthetic neuromuscular blocking agents (NMBAs) emerged from the pharmacological characterization of natural alkaloids, particularly d-tubocurarine isolated from Chondrodendron tomentosum in 1935 by Harold King [1] [4]. Early synthetic efforts were guided by the structural paradigm of bis-quaternary ammonium compounds, a concept pioneered by the work of Thomas Fraser and Alexander Crum Brown in the 1860s. Their research demonstrated that converting alkaloid nitrogen atoms from tertiary to quaternary forms conferred curariform activity [4]. This principle was expanded in the 1940s–1950s through systematic synthesis of polymethylene bis-quaternary ammonium salts with varying chain lengths between cationic heads [1] [4]. Laudexium metilsulfate (bis-tetrahydroisoquinolinium diester) emerged from this era as a deliberate molecular modification aimed at improving duration and stability compared to early prototypes like decamethonium [3] [10]. Its synthesis represented the broader shift from plant-derived alkaloids to rationally designed synthetic compounds that dominated mid-20th century NMBA development [1] [4].

Table 1: Structural Evolution of Early Non-Depolarizing NMBAs

CompoundCore StructureQuaternary GroupsSpacer Characteristics
d-TubocurarineBenzylisoquinolineMonoquaternary*Rigid, bulky
DecamethoniumStraight-chain alkaneBis-quaternaryFlexible (10-carbon chain)
LaudexiumBis-tetrahydroisoquinolineBis-quaternaryEster-linked aliphatic chain
GallamineTris-quaternary etherTris-quaternaryAromatic ether linkages

*Note: Tubocurarine contains one tertiary and one quaternary nitrogen, but the tertiary nitrogen is protonated at physiological pH [1].

Role in the Evolution of Non-Depolarizing Neuromuscular Blockers (1950s–1960s)

Laudexium (marketed as Laudolissin) was introduced clinically in the early 1950s as part of the first generation of synthetic non-depolarizing NMBAs [2] [10]. Its development occurred during a transformative period marked by the clinical adoption of tubocurarine (1940s), gallamine (1948), and later pancuronium (1967) [6]. Pharmacologically, laudexium exhibited distinct characteristics:

  • Potency and Duration: Approximately half the potency of d-tubocurarine but with a significantly longer duration of action [2] [8].
  • Slower Onset: Required extended time (compared to tubocurarine) to achieve peak neuromuscular blockade, limiting its utility for rapid-sequence intubation [2] [3].
  • Metabolic Stability: As a bis-cationic compound with ester linkages, it avoided the histamine release and ganglionic blockade associated with tubocurarine, reflecting improved specificity for nicotinic acetylcholine receptors at the neuromuscular junction [1] [3].

Clinically, laudexium served as a transitional agent bridging natural alkaloids and optimized synthetics. Its introduction coincided with the conceptualization of the Liverpool technique (triad of narcosis, analgesia, muscle relaxation), which formalized NMBA use in balanced anesthesia [4] [6]. However, its adoption was hampered by pharmacokinetic limitations relative to emerging alternatives.

Table 2: Pharmacological Profile of Laudexium vs. Contemporary 1950s-60s NMBAs

ParameterLaudexiumd-TubocurarineGallamineSuccinylcholine
MechanismNon-depolarizingNon-depolarizingNon-depolarizingDepolarizing
Relative Potency0.5x1.0x (reference)0.6x1.8x
Onset (minutes)Slow (>3–5)Moderate (2–4)Slow (>3)Rapid (0.5–1)
Duration (minutes)Prolonged (120–180)Moderate (60–120)Prolonged (120–180)Short (5–10)
Ganglionic BlockMinimalSignificantMinimalMinimal
Histamine ReleaseMinimalSignificantAbsentMinimal

Displacement from Clinical Practice: Historical Drivers and Pharmacological Limitations

Laudexium's clinical decline was primarily driven by recurrent post-operative re-curarization – a phenomenon where residual neuromuscular blockade recurred after apparent initial recovery [2] [8]. This critical limitation stemmed from its pharmacokinetic profile:

  • Redistribution Dynamics: The compound's prolonged action was linked to tissue redistribution rather than predictable metabolism or excretion, leading to variable plasma concentrations and unpredictable offset [2] [3].
  • Lack of Specific Reversal: Unlike later agents (e.g., rocuronium reversed by sugammadex), laudexium could only be antagonized by acetylcholinesterase inhibitors like neostigmine, which were ineffective against deep or recurring blockade [1] [6].
  • Structural Vulnerabilities: Its bis-tetrahydroisoquinoline structure lacked the self-degradation mechanisms of later agents (e.g., Hofmann elimination in atracurium) or organ-independent metabolism [3] [6].

The emergence of pancuronium (1967) and vecuronium (1980) – steroidal agents with more predictable durations and reduced histamine release – accelerated laudexium's obsolescence [6] [10]. By the 1980s, it was discontinued worldwide, serving as a historical lesson in the importance of controllable duration and reliable reversibility in NMBA design [2] [8]. Its displacement underscored the shift toward agents with either rapid biodegradation (e.g., mivacurium) or targeted reversibility (e.g., rocuronium-sugammadex pair) [3] [6].

Table 3: Successor Agents Addressing Laudexium's Limitations

Agent (Introduction)Structural ClassKey Innovations vs. LaudexiumReversal Options
Pancuronium (1967)AminosteroidFaster onset, predictable renal eliminationNeostigmine
Vecuronium (1980)AminosteroidHepatic metabolism, intermediate durationNeostigmine/Sugammadex
Atracurium (1982)BenzylisoquinolineHofmann elimination (pH/temp-dependent decay)Neostigmine
Rocuronium (1990)AminosteroidRapid onset, sugammadex reversalSugammadex
Cisatracurium (1995)BenzylisoquinolineImproved stability, no histamine releaseNeostigmine

Properties

CAS Number

3253-60-9

Product Name

Laudexium metilsulfate

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-2-[10-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]decyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;methyl sulfate

Molecular Formula

C54H80N2O16S2

Molecular Weight

1077.3 g/mol

InChI

InChI=1S/C52H74N2O8.2CH4O4S/c1-53(27-23-39-33-49(59-7)51(61-9)35-41(39)43(53)29-37-19-21-45(55-3)47(31-37)57-5)25-17-15-13-11-12-14-16-18-26-54(2)28-24-40-34-50(60-8)52(62-10)36-42(40)44(54)30-38-20-22-46(56-4)48(32-38)58-6;2*1-5-6(2,3)4/h19-22,31-36,43-44H,11-18,23-30H2,1-10H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

LADQAYSLFLCKOD-UHFFFAOYSA-L

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Laudexium methylsulfate; Laudexium; Laudolissin methosulphate;

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCCCCCCCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.